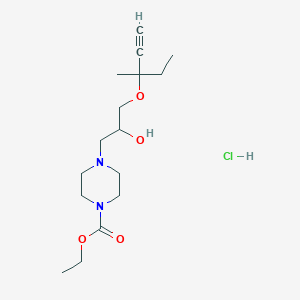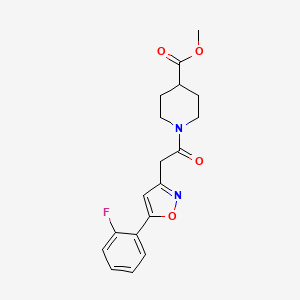
Methyl 1-(2-(5-(2-fluorophenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(2-(5-(2-fluorophenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxylate is a synthetic compound that has been extensively studied in recent years due to its potential applications in scientific research. This compound is commonly referred to as MFA-1 and is known to have a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
MFA-1 has been shown to have a variety of potential applications in scientific research. One of the most promising applications is in the field of neuroscience, where MFA-1 has been shown to have a modulatory effect on the N-methyl-D-aspartate (NMDA) receptor. This receptor is involved in a variety of neurological processes, including learning and memory.
Wirkmechanismus
The mechanism of action of MFA-1 is not fully understood, but it is believed to involve the modulation of the NMDA receptor. This modulation may result in an increase in the release of neurotransmitters, such as dopamine and serotonin, which are involved in a variety of physiological and psychological processes.
Biochemical and Physiological Effects:
MFA-1 has been shown to have a variety of biochemical and physiological effects. These effects include an increase in the release of neurotransmitters, as well as an increase in the activity of certain enzymes, such as acetylcholinesterase. MFA-1 has also been shown to have an anti-inflammatory effect, which may make it useful in the treatment of certain inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MFA-1 in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, MFA-1 has been shown to have a relatively low toxicity, which makes it a safer alternative to other compounds that may have similar effects. However, one of the limitations of using MFA-1 in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are a number of potential future directions for research on MFA-1. One area of interest is in the development of new drugs that target the NMDA receptor. Additionally, MFA-1 may have potential applications in the treatment of certain neurological and inflammatory conditions. Further research is needed to fully understand the mechanism of action of MFA-1 and its potential applications in scientific research.
Synthesemethoden
The synthesis of MFA-1 involves a multi-step process that begins with the reaction of 2-fluorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. The oxime is then reacted with acetic anhydride to form the isoxazole ring. The resulting compound is then reacted with piperidine-4-carboxylic acid to form MFA-1.
Eigenschaften
IUPAC Name |
methyl 1-[2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4/c1-24-18(23)12-6-8-21(9-7-12)17(22)11-13-10-16(25-20-13)14-4-2-3-5-15(14)19/h2-5,10,12H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHURGIQVTYVDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)CC2=NOC(=C2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(2-(5-(2-fluorophenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bis(1H-benzo[d][1,2,3]triazol-1-yl)methanethione](/img/structure/B2854626.png)
![N-[1-(3-Phenylpropanoyl)piperidin-4-yl]oxirane-2-carboxamide](/img/structure/B2854628.png)
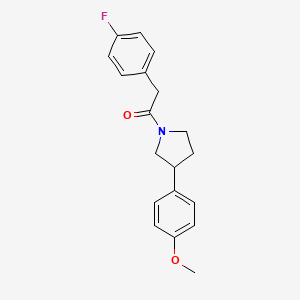
![2-(Thiazolo[2,3-c][1,2,4]triazol-5-yl)ethanamine dihydrochloride](/img/structure/B2854630.png)
![N-(3-acetamidophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2854631.png)
![2-(4-Butoxybenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2854633.png)
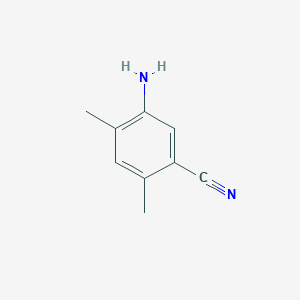
![N-{1-[1-(hydroxymethyl)cyclopent-3-en-1-yl]-2-methylpropyl}prop-2-enamide](/img/structure/B2854638.png)

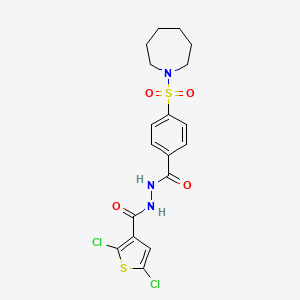
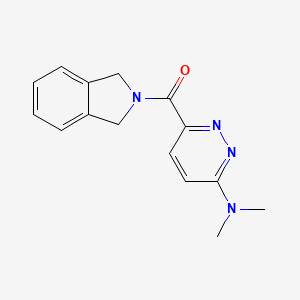
![Ethyl (5-((4-chlorobenzyl)carbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2854642.png)
